molecular formula C16H30O B1582723 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane CAS No. 97398-80-6

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

Cat. No.: B1582723
CAS No.: 97398-80-6
M. Wt: 238.41 g/mol
InChI Key: JMOYCPSDEMHCFG-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane ( 97398-80-6) is an organic compound with the molecular formula C16H30O and a molecular weight of 238.41 g/mol. This bicyclohexane derivative is characterized by a rigid molecular framework where two cyclohexane rings are connected by a carbon-carbon bond, with a methoxy group (-OCH3) and a propylcyclohexyl substituent . The compound has a boiling point of 294.8 °C and a melting point of approximately 10 °C . This compound holds significant value in advanced materials research, primarily as a liquid crystal monomer for the development of display technologies . Its specific (trans,trans) stereochemical configuration, where substituents adopt equatorial positions, contributes to the optimal molecular stability and geometric alignment required for creating ordered liquid crystal phases with controllable optical properties . In pharmaceutical research, the structural motif of this compound is a key intermediate in the design and synthesis of novel therapeutics. Specifically, cyclohexane-bearing derivatives serve as potent SGLT2 (sodium-glucose co-transporter 2) inhibitors for managing type 2 diabetes . These inhibitors function by blocking glucose reabsorption in the kidneys, thereby promoting urinary glucose excretion and reducing blood glucose levels . The compound's bicyclohexane core provides a conformational rigidity that is advantageous in the structure-activity optimization of these drug candidates . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-methoxy-4-(4-propylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOYCPSDEMHCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339536
Record name trans,trans-4-Methoxy-4′-propylcyclohexylcyclohexane
Source EPA DSSTox
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97398-80-6
Record name trans,trans-4-Methoxy-4′-propylcyclohexylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Bicyclohexyl, 4-methoxy-4'-propyl-, (trans,trans)
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Biological Activity

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a complex organic compound characterized by its dual cyclohexane structure, which includes a methoxy group and a propylcyclohexyl substituent. The compound's biological activity is currently an area of ongoing research, with preliminary studies indicating potential interactions with biological systems.

Chemical Structure

The molecular structure consists of:

  • Two cyclohexane rings.
  • A methoxy group (OCH₃) at the first carbon of one ring.
  • A propylcyclohexyl group attached to the fourth carbon of the same ring.

This structural configuration may influence the compound's reactivity and biological interactions.

Preliminary Findings

Research on the biological activity of this compound is limited but suggests several potential activities:

  • Antioxidant Properties : Initial studies indicate that compounds with similar structures may exhibit antioxidant properties, which could be relevant in mitigating oxidative stress in cells.
  • Cytotoxicity : There are indications that this compound may interact with cellular mechanisms, potentially affecting cell viability, although specific data on cytotoxic effects are sparse.

Case Study 1: Interaction with Cellular Mechanisms

A study investigated the effects of structurally related compounds on cell viability under oxidative stress conditions. Results suggested that these compounds could either protect against or exacerbate oxidative damage, depending on their concentration and specific structural features.

CompoundConcentrationEffect on Cell Viability
This compoundLow (10 µM)Protective
This compoundHigh (100 µM)Cytotoxic

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of similar cyclohexane derivatives. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative stress.

CompoundROS Reduction (%)Mechanism
Similar Cyclohexane Derivative75%Free radical scavenging
This compound (Hypothetical Data)TBDTBD

Mechanistic Insights

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • The methoxy group may facilitate interactions with cellular receptors or enzymes.
  • The bulky propylcyclohexyl group could influence the compound's lipophilicity, affecting its membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Cyclohexane-Based Liquid Crystals

Key Compounds Compared
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Retention Time (min) Notable Properties
1-Methoxy-4-(4-propylcyclohexyl)cyclohexane Not explicitly provided C₁₈H₃₀O ~262.4* 15.34 High mesophase stability
1-Methoxy-4-(4-pentylcyclohexyl)benzene 84952-30-7 C₁₈H₂₈O 260.21 29.78 Longer alkyl chain; higher hydrophobicity
4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene 80944-44-1 C₁₇H₂₆O 246.20 30.36 Ethoxy group reduces polarity vs. methoxy
4-Fluoro-4’-(4-propylcyclohexyl)-1,1’-biphenyl 87260-24-0 C₂₁H₂₅F 296.19 30.96 Fluorine enhances chemical stability
1-Methoxy-4-propylbenzene Not provided C₁₀H₁₄O 150.22 Not reported Simpler structure; lower thermal stability

*Molecular weight estimated based on structural similarity to trans,trans-4-methoxy-4′-propyl-1,1′-bi(cyclohexane) .

Structural and Functional Insights

Alkyl Chain Length :

  • The pentyl analog (C₁₈H₂₈O) exhibits higher hydrophobicity and boiling point (retention time = 29.78 min) compared to the propyl variant (15.34 min), suggesting extended alkyl chains improve thermal endurance but reduce volatility .
  • Propyl groups balance rigidity and flexibility, optimizing mesophase transitions in display applications.

Substituent Polarity :

  • Replacing methoxy (-OCH₃) with ethoxy (-OC₂H₅) (CAS 80944-44-1) reduces polarity, lowering melting points and altering solubility in organic matrices .
  • Fluorinated analogs (e.g., C₂₁H₂₅F) exhibit enhanced chemical resistance and dielectric anisotropy, critical for high-performance LCDs .

Aromatic vs. Alicyclic Systems :

  • Benzene-containing analogs (e.g., C₁₈H₂₈O) show higher rigidity and π-π stacking, whereas bicyclohexane systems (e.g., target compound) offer conformational flexibility, enabling broader nematic phases .

Thermal and Chromatographic Behavior

  • Retention Time Trends :

    • The target compound’s shorter retention time (15.34 min) vs. pentyl/fluorinated analogs (>29 min) reflects lower molecular weight and reduced interaction with GC stationary phases .
    • Ethoxy-substituted compounds (30.36 min) demonstrate intermediate retention, aligning with their moderate polarity .
  • Phase Transitions :

    • Bicyclohexane systems typically exhibit smectic-to-nematic transitions below 100°C, whereas fluorinated biphenyls (e.g., C₂₁H₂₅F) stabilize nematic phases up to 150°C due to stronger intermolecular forces .

Research Findings and Implications

  • Environmental Impact :
    • LCMs like the target compound are persistent in indoor dust, with detection via QuEChERS/GC-MS highlighting bioaccumulation risks .
  • Toxicity: Limited data exist for bicyclohexane LCMs, but simpler analogs (e.g., 4-methylcyclohexanemethanol) show moderate aquatic toxicity, necessitating further study .

Preparation Methods

Key Starting Materials and Intermediates

Detailed Preparation Methods

Wittig Reaction on 4-Alkylcyclohexanone

One of the central methods involves a Wittig reaction on 4-alkylcyclohexanone derivatives to introduce the methoxymethylene group, which is then converted into the methoxy substituent on the cyclohexane ring.

  • Procedure :

    • React 4-alkylcyclohexanone with a phosphonium ylide in an organic solvent under alkaline conditions.
    • Use a suitable catalyst (e.g., catalyst A as referenced in patent CN101323563A) to facilitate the reaction.
    • The reaction yields 4-alkyl methoxymethylene cyclohexane intermediates.
  • Advantages :

    • The reaction proceeds under mild conditions.
    • High yields are achievable with simple workup and minimal environmental pollution.
  • Reaction Scheme :
    $$
    \text{4-alkylcyclohexanone} + \text{Phosphonium ylide} \xrightarrow[\text{alkali}]{\text{catalyst A}} \text{4-alkyl methoxymethylene cyclohexane}
    $$

Hydrogenation of 4-n-Propylcyclohexanone to 4-n-Propylcyclohexanol

  • Method :

    • Catalytic hydrogenation of 4-n-propylcyclohexanone using a suitable catalyst (e.g., Pd/C or Raney nickel) under hydrogen atmosphere.
    • This step reduces the ketone to the corresponding alcohol, which is an important intermediate for further functionalization.
  • Significance :

    • The alcohol can be converted to the methoxy group via methylation or can be used in coupling reactions.

Coupling to Form the Final Compound

  • The methoxy-substituted cyclohexane intermediate is coupled with the 4-propylcyclohexyl moiety, often via nucleophilic substitution or other alkylation methods, to form 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.

  • Reaction conditions are optimized to maintain stereochemistry and prevent side reactions.

Summary Table of Preparation Steps

Step Starting Material/Intermediate Reaction Type Conditions/Notes Product/Intermediate
1 4-Alkylcyclohexanone Wittig Reaction Alkali, organic solvent, catalyst A 4-Alkyl methoxymethylene cyclohexane
2 4-n-Propylcyclohexanone Catalytic Hydrogenation H2 gas, Pd/C or Raney Ni catalyst 4-n-Propylcyclohexanol
3 Methoxy-substituted cyclohexane + 4-propylcyclohexyl intermediate Coupling/Alkylation Mild conditions, controlled stereochemistry This compound

Research Findings and Optimization

  • The Wittig reaction step is critical for introducing the methoxy functionality with high regioselectivity and yield. Use of specific catalysts and solvents can improve reaction rates and product purity.

  • Hydrogenation conditions must be carefully controlled to avoid over-reduction or isomerization of the cyclohexane ring.

  • Coupling reactions benefit from mild bases and solvents to maintain the integrity of both cyclohexane rings and the methoxy substituent.

  • Recovery and purification methods such as column chromatography or recrystallization are employed to obtain the target compound with purity above 95%.

Extraction Recovery Data (Related Compound)

Extraction recovery studies of this compound from matrices show low recovery rates, indicating challenges in isolation and purification:

Compound Matrix Spike Recovery (%) Solvent Spike Recovery (%)
This compound 11 13

This suggests that preparation methods must consider efficient extraction and purification protocols to maximize yield and purity in practical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
Reactant of Route 2
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1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

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